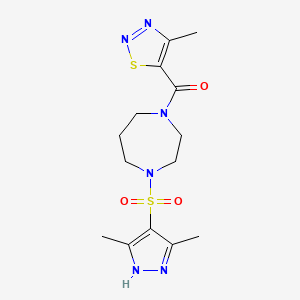

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S2/c1-9-12(24-18-17-9)14(21)19-5-4-6-20(8-7-19)25(22,23)13-10(2)15-16-11(13)3/h4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDCKJUSZONGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure incorporating several key functional groups:

- Pyrazole ring : Contributes to biological activity through interactions with various biological targets.

- Sulfonyl group : Enhances solubility and bioavailability.

- Diazepane ring : Provides structural stability and potential for receptor binding.

- Thiadiazole moiety : Known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and thiadiazole rings followed by sulfonation and diazepane formation. The synthetic pathway is crucial for ensuring the purity and efficacy of the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For example:

- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to evaluate cytotoxicity.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 4e | 5.36 | MCF-7 |

| Compound 4i | 2.32 | HepG2 |

Anti-inflammatory Properties

Docking studies suggest that the compound may interact with enzymes involved in inflammatory pathways. This interaction could lead to the development of anti-inflammatory drugs targeting specific receptors or enzymes.

Antifungal Activity

Preliminary data indicate potential antifungal properties, with interactions observed with fungal metabolic pathways. This suggests that the compound could be explored as a therapeutic agent against fungal infections.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various derivatives against MCF-7 and HepG2 cell lines. The results indicated that modifications in the diazepane structure significantly affected potency, with certain substitutions leading to enhanced activity .

- Mechanistic Studies : Research on related compounds showed that they induced cell cycle arrest at specific phases (S and G2/M), highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The 4-methylthiadiazole group offers moderate hydrophobicity, while the 4-propylthiadiazole in may increase lipophilicity, influencing pharmacokinetics.

Scaffold Flexibility :

- The 1,4-diazepane core in the target compound provides conformational flexibility, contrasting with rigid thiazole or coumarin-benzodiazepine scaffolds in . Flexible scaffolds may adapt better to diverse binding sites but could reduce selectivity.

Synthetic Accessibility :

- Thiadiazole derivatives are typically synthesized via condensation reactions using triethylamine as a base, as seen in . However, the target compound’s 3,5-dimethylpyrazole sulfonyl group may require specialized sulfonation conditions to avoid over-substitution.

Crystallographic Trends: Isostructural analogs like those in exhibit planar conformations, whereas the target compound’s diazepane ring likely adopts a non-planar conformation, impacting crystal packing and solubility .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The compound’s synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

- Sulfonylation : Reacting a 3,5-dimethyl-1H-pyrazole derivative with a 1,4-diazepane sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) .

- Methanone formation : Coupling the sulfonylated diazepane with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via nucleophilic acyl substitution. Refluxing in ethanol or THF with a base (e.g., triethylamine) is critical to minimize side reactions . Yield optimization requires strict moisture control, stoichiometric precision (1:1.2 molar ratio for acyl coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : - and -NMR are essential for confirming proton environments (e.g., diazepane ring protons at δ 3.2–3.8 ppm, thiadiazole CH at δ 2.4 ppm) and carbon backbone integrity .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the conformation of the diazepane ring and sulfonyl group orientation. Data collection at low temperatures (100 K) enhances resolution .

- HRMS : Validates molecular weight (expected [M+H] at m/z 464.12) and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in 1H^1H1H-NMR?

Contradictions often arise from dynamic conformational changes (e.g., diazepane ring puckering) or solvent-dependent aggregation. Methodological solutions include:

- Variable-temperature NMR : Conduct experiments from 25°C to 60°C to identify temperature-dependent splitting caused by ring inversion .

- COSY and NOESY : Map through-space interactions to distinguish between stereoisomers or rotational isomers .

- DFT calculations : Compare experimental -NMR shifts with computed spectra (B3LYP/6-31G*) to validate assignments .

Q. What experimental design principles should guide stability studies under physiological or environmental conditions?

Adapt a tiered approach:

- In vitro stability : Simulate physiological pH (e.g., phosphate buffers at pH 7.4, 37°C) and monitor degradation via HPLC-UV at 254 nm. Hydrolysis of the sulfonyl group is a key degradation pathway .

- Environmental fate : Use OECD Guideline 307 (aerobic/anaerobic soil studies) to assess abiotic/biotic degradation. LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonic acid derivatives) .

- Light exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) to evaluate thiadiazole ring photodegradation .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains). Focus on the thiadiazole moiety’s role in hydrophobic interactions .

- MD simulations : Run 100-ns trajectories (AMBER force field) to analyze conformational flexibility of the diazepane ring in aqueous vs. lipid bilayer environments .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features with bioactivity data .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Flow chemistry : Implement continuous flow systems for sulfonylation and coupling steps to improve heat/mass transfer and reduce byproducts .

- DoE optimization : Use a Box-Behnken design to optimize parameters (temperature, catalyst loading, solvent ratio) for reproducibility at multi-gram scales .

- In-line PAT : Employ FTIR and FBRM probes for real-time monitoring of reaction progress and crystal morphology during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.